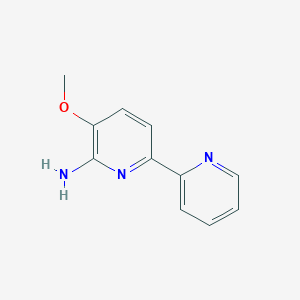

3-Methoxy-6-(pyridin-2-yl)pyridin-2-amine

描述

3-Methoxy-6-(pyridin-2-yl)pyridin-2-amine is a heterocyclic compound featuring a pyridine core substituted with a methoxy group at position 3 and a pyridin-2-yl moiety at position 4. Its molecular structure combines aromaticity with hydrogen-bonding capabilities (via the amine and methoxy groups), making it a versatile intermediate in pharmaceutical and materials science research.

属性

IUPAC Name |

3-methoxy-6-pyridin-2-ylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c1-15-10-6-5-9(14-11(10)12)8-4-2-3-7-13-8/h2-7H,1H3,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDPWRMIKEFJBRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=C(C=C1)C2=CC=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

3-Methoxy-6-(pyridin-2-yl)pyridin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

The compound can be synthesized through various methods, often involving the modification of pyridine and amine derivatives. One notable approach is the Buchwald-Hartwig amination, which facilitates the introduction of aryl groups onto the pyridine framework. The synthesis process typically yields good to excellent results, with yields reported as high as 82% in certain reactions involving optimized conditions .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound and its derivatives against various bacterial strains. For instance, derivatives of imidazo[1,2-b]pyridazines, closely related to our compound, showed significant activity against Mycobacterium tuberculosis (Mtb) and Mycobacterium marinum (Mm) in vitro. The most active compounds exhibited minimum inhibitory concentrations (MICs) in the low micromolar range .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| This compound | TBD | Mtb |

| Imidazo[1,2-b]pyridazine Derivative 1 | 0.5 | Mtb |

| Imidazo[1,2-b]pyridazine Derivative 2 | 1.0 | Mm |

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications at specific positions on the pyridine ring can significantly enhance biological activity. For example, the introduction of electron-withdrawing groups at the C2 position has been shown to increase potency against Mtb .

Case Study: Antimycobacterial Screening

In a high-throughput screening campaign involving over 18,000 compounds, several derivatives of imidazo[1,2-b]pyridazines were identified as highly active against Mtb . The study utilized a stable and avirulent autoluminescent strain of Mtb H37Ra for bioassays, allowing for precise measurement of compound efficacy.

Case Study: Antifungal Activity

Another study focused on related azaindole derivatives demonstrated promising antifungal activity against Cryptococcus neoformans, with some compounds displaying MIC values as low as 3.9 µg/mL . This suggests a broader spectrum of activity for compounds derived from similar structural frameworks.

相似化合物的比较

Substituent Effects on Physicochemical Properties

The substituents on the pyridine ring significantly influence electronic properties, solubility, and reactivity. Below is a comparative table of key analogs:

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups: The trifluoromethyl (-CF3) group in 3-Methoxy-6-(trifluoromethyl)pyridin-2-amine enhances metabolic stability and lipophilicity, making it more suitable for agrochemicals .

- Reactivity : Chlorine in 2-Chloro-6-methoxypyridin-3-amine acts as a leaving group, enabling nucleophilic substitution reactions, whereas the amine group in the target compound supports hydrogen bonding or Schiff base formation .

准备方法

Method A: Multicomponent Reaction Using Substituted Pyridin-2-amine and Pyridine-2-carbaldehyde

- Procedure : A mixture of substituted pyridin-2-amine (1 equivalent) and substituted pyridine-2-carbaldehyde (1 equivalent) is reacted in methanol with para-toluenesulfonic acid (TosOH, 0.2 equivalents) and 2-isocyano-2,4,4-trimethylpentane (1 equivalent).

- Conditions : Stirring at 70 °C for 12 hours.

- Workup : Dilution with water, extraction with ethyl acetate, drying over anhydrous sodium sulfate, filtration, and concentration under reduced pressure.

- Outcome : Formation of intermediate compounds that can be further transformed into the target amine derivative.

- Notes : This method leverages the multicomponent reaction to build complex pyridine frameworks efficiently.

Palladium-Catalyzed Cross-Coupling for Arylation

- Reagents : Aryl halides (e.g., 1-bromo-3-fluorobenzene), substituted pyridin-2-amines.

- Catalysts : Pd2(dba)3 (0.1 equivalents), XantPhos (0.2 equivalents), and t-BuONa (2 equivalents).

- Solvent : Toluene.

- Conditions : Heating at 110 °C under nitrogen atmosphere for 12 hours.

- Purification : Preparative high-performance liquid chromatography (prep-HPLC).

- Outcome : Arylated pyridin-2-amine derivatives with high purity.

- Notes : This method is crucial for introducing pyridin-2-yl substituents onto the pyridin-2-amine scaffold.

Oxidative Amidation via C–C Bond Cleavage Using α-Bromoketones and 2-Aminopyridines

- Key Reaction : Selective synthesis of N-(pyridin-2-yl)amides, closely related to the target amine, from α-bromoketones and 2-aminopyridine.

- Catalysts and Oxidants : Iodine (I2) and tert-butyl hydroperoxide (TBHP) in toluene.

- Conditions : 100 °C for 2 hours.

- Yields : Up to 84% isolated yield for amides.

- Mechanism : Involves oxidative cleavage of C–C bonds, promoting amide formation without metal catalysts.

- Scope : Tolerant to electron-donating and withdrawing groups on α-bromoketones and aminopyridines.

- Significance : Provides a metal-free, mild, and efficient route to pyridinyl amides that can be further transformed into amines.

| Entry | Solvent | Oxidant | Catalyst | Temp (°C) | Time (h) | Yield (%) (Amide) |

|---|---|---|---|---|---|---|

| 4 | Toluene | TBHP | I2 | 100 | 2 | 84 |

| 5 | Toluene | TBHP | KI | 120 | 2 | 79 |

| 7 | H2O | TBHP | I2 | 100 | 12 | 49 |

Table 1: Selected conditions for oxidative amidation from α-bromoketones and 2-aminopyridines

Tandem Cyclization and Bromination to Form Imidazo[1,2-a]pyridines

- Although this method focuses on imidazo[1,2-a]pyridines, it is relevant for the synthesis of pyridin-2-amine derivatives with pyridin-2-yl groups.

- Conditions : Reaction in ethyl acetate with TBHP as oxidant, no base required.

- Yields : Up to 93% for 3-bromoimidazopyridines.

- Notes : This metal-free one-pot reaction offers a green chemistry approach to constructing complex heterocycles that can be modified to yield the target compound.

Research Findings and Analysis

- The multicomponent reaction (Method A) allows efficient construction of the pyridin-2-amine core with pyridin-2-yl substitution.

- Palladium-catalyzed cross-coupling is effective for introducing aryl groups, including pyridin-2-yl groups, onto the amine scaffold.

- Oxidative amidation using I2 and TBHP provides a metal-free, mild method for synthesizing N-(pyridin-2-yl)amides, which are precursors or analogs of the target compound.

- The reaction conditions are generally mild (100–120 °C), with reaction times ranging from 2 to 12 hours depending on the method.

- Substrate scope studies show good tolerance to various substituents, including electron-donating and electron-withdrawing groups, enhancing the versatility of these methods.

- Purification typically involves extraction and chromatographic techniques such as prep-HPLC to achieve high purity.

Summary Table of Preparation Methods

| Method No. | Reaction Type | Key Reagents/Conditions | Temperature | Time | Yield Range | Notes |

|---|---|---|---|---|---|---|

| 1 | Multicomponent condensation | Substituted pyridin-2-amine, pyridine-2-carbaldehyde, TosOH, isocyanide | 70 °C | 12 h | Moderate | Builds pyridine core with substitutions |

| 2 | Pd-catalyzed cross-coupling | Aryl halide, Pd2(dba)3, XantPhos, t-BuONa, toluene | 110 °C | 12 h | High | Introduces pyridin-2-yl substituent |

| 3 | Oxidative amidation | α-Bromoketones, 2-aminopyridine, I2, TBHP, toluene | 100 °C | 2 h | Up to 84% | Metal-free, mild, broad substrate scope |

| 4 | Tandem cyclization/bromination | 2-Aminopyridine, TBHP, ethyl acetate | 80 °C | 3 h | Up to 93% | One-pot, metal-free, for related heterocycles |

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-Methoxy-6-(pyridin-2-yl)pyridin-2-amine?

- The synthesis of pyridine derivatives typically involves multi-step reactions, including nucleophilic substitution, cross-coupling, and functional group interconversion. For this compound, key steps may include:

- Methoxylation : Introduction of the methoxy group at the 3-position via SNAr (nucleophilic aromatic substitution) using methoxide ions under controlled pH and temperature .

- Pyridinyl coupling : Suzuki-Miyaura coupling to attach the pyridin-2-yl group at the 6-position, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and inert conditions .

- Purification : Column chromatography or recrystallization to isolate the product, with characterization via NMR, MS, and X-ray crystallography .

Q. How does the substitution pattern of this compound influence its reactivity?

- The methoxy group at position 3 acts as an electron-donating group, directing electrophilic substitution to specific ring positions. The pyridin-2-yl group at position 6 introduces steric and electronic effects, potentially hindering planarization and altering hydrogen-bonding interactions. Comparative studies with analogs (e.g., 3-Methoxy-6-methylpyridin-2-amine) show that bulkier substituents reduce solubility but enhance binding specificity in enzyme assays .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for pyridine derivatives like this compound?

- Discrepancies in crystallographic refinement (e.g., disorder in the pyridin-2-yl group) can be addressed using SHELXL software :

- Twinned data refinement : Apply HKLF5 or BASF parameters to model overlapping lattices.

- Hydrogen bonding analysis : Use PLATON to validate intermolecular interactions and correct for thermal motion artifacts.

- Validation tools : Check CIF files with checkCIF/PLATON to ensure geometric and ADP consistency .

Q. How can structure-activity relationships (SAR) be studied for this compound in enzyme inhibition assays?

- Methodology :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with target enzymes (e.g., kinases).

- Functional assays : Compare IC₅₀ values against analogs (e.g., 3-Methoxy-6-(trifluoromethyl)pyridin-2-amine) to assess substituent effects. For example, trifluoromethyl groups enhance lipophilicity but may reduce hydrogen-bonding capacity .

- Data interpretation : Apply multivariate analysis to decouple electronic (Hammett σ) and steric (Taft Es) contributions .

Q. What are the challenges in characterizing the biological activity of this compound?

- Key issues :

- Metabolic stability : The pyridinyl group may undergo CYP450-mediated oxidation, requiring metabolite profiling via LC-MS/MS .

- Off-target effects : Use selectivity panels (e.g., kinase profiling with Eurofins DiscoverX) to identify unintended interactions.

- Contradictory in vitro/in vivo data : Adjust assay conditions (e.g., serum protein binding) to better mimic physiological environments .

Methodological Notes

- Synthetic Optimization : For reproducibility, document reaction parameters (e.g., Pd catalyst loading, solvent purity) and validate intermediates via HRMS .

- Crystallography : Deposit refined structures in the Cambridge Structural Database (CSD) with detailed refinement reports .

- Biological Assays : Include positive controls (e.g., staurosporine for kinase assays) and validate results across multiple replicates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。